molecular formula C9H10N4 B1433649 (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine CAS No. 1698714-42-9

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

Cat. No.: B1433649
CAS No.: 1698714-42-9
M. Wt: 174.2 g/mol
InChI Key: VFQPFVIEQJQURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The historical foundation of this compound traces back to the broader development of triazole chemistry, which began with pioneering work in the late nineteenth century. The term "triazole" was first introduced by Bladin in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C2H3N3. This foundational nomenclature established the groundwork for subsequent developments in triazole chemistry that would eventually lead to the synthesis of complex substituted derivatives such as this compound. The systematic development of triazole chemistry accelerated throughout the twentieth century with the establishment of various synthetic methodologies and the growing recognition of triazole derivatives' biological significance.

The specific compound this compound emerged as part of the broader exploration of substituted triazole derivatives, particularly those incorporating phenyl substituents and aminomethyl functionalities. The development of reliable synthetic routes for 1,2,4-triazole derivatives, including the Einhorn-Brunner reaction and the Pellizzari reaction, provided the methodological foundation necessary for creating complex substituted systems. These synthetic advances enabled researchers to explore the systematic modification of triazole rings through the introduction of various substituents, leading to the development of compounds like this compound. The compound's current Chemical Abstracts Service registry number 1698714-42-9 reflects its formal recognition within the chemical literature and databases.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a representative example of multiply substituted nitrogen-containing aromatics. The compound exemplifies the fundamental principles of heterocyclic systems through its incorporation of the 1,2,4-triazole core, which features three nitrogen atoms within a five-membered aromatic ring. This structural arrangement places the compound within the broader category of azole chemistry, specifically among the triazole subfamily that demonstrates unique electronic properties due to the presence of multiple heteroatoms. The planar nature of the triazole ring system, combined with the aromatic character derived from the delocalization of six pi electrons, establishes this compound as an important example of stable heterocyclic structures.

The compound's heterocyclic framework demonstrates the characteristic properties associated with nitrogen-rich aromatics, including enhanced polarity and potential for hydrogen bonding interactions. The 1,2,4-triazole system exhibits amphoteric behavior, being susceptible to both protonation and deprotonation in aqueous solution, with established pKa values of 2.45 for the protonated form and 10.26 for the neutral molecule. These properties significantly influence the compound's chemical behavior and potential applications. The integration of the phenyl substituent at the nitrogen-1 position and the methanamine group at position-5 creates a molecule that bridges aromatic and aliphatic chemistry, demonstrating the versatility of heterocyclic scaffolds in accommodating diverse functional groups.

Significance in Triazole Chemistry

Within the realm of triazole chemistry, this compound represents a significant example of how structural modification can create compounds with enhanced chemical diversity and potential functionality. The compound demonstrates the fundamental characteristics that make triazole derivatives valuable in various applications, including their ability to form multiple weak noncovalent interactions with biological targets and their inherent stability due to aromatic character. The presence of three nitrogen atoms in the triazole ring provides multiple sites for coordination and hydrogen bonding, making such compounds particularly attractive for applications requiring specific molecular recognition or binding properties.

The significance of this compound extends to its role as a representative of energy-rich heterocycles, as the presence of multiple nitrogen atoms contributes to the overall energy content of the molecular system. This characteristic, combined with the aromatic stability of the triazole ring, creates a unique balance between reactivity and stability that is characteristic of many pharmacologically active triazole derivatives. The compound's structure also exemplifies the successful integration of different chemical functionalities within a single molecular framework, demonstrating how triazole chemistry can serve as a platform for creating structurally diverse compounds. The systematic study of such derivatives has contributed significantly to understanding structure-activity relationships in triazole-based systems and has informed the design of new compounds with specific properties.

Nomenclature and Classification

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds while accommodating the specific structural features of this substituted triazole derivative. The compound is alternatively known as (2-phenyl-1,2,4-triazol-3-yl)methanamine, reflecting different numbering conventions that can be applied to the triazole ring system. This dual nomenclature arises from the flexibility in triazole numbering systems, where the same molecular structure can be described using different positional assignments for the nitrogen atoms and substituents.

The systematic classification of this compound places it within several overlapping chemical categories that reflect its structural complexity and potential applications. Primary classification identifies it as a member of the triazole family, specifically the 1,2,4-triazole isomer class, distinguishing it from the alternative 1,2,3-triazole arrangement. Secondary classification recognizes it as a substituted aromatic amine due to the presence of the methanamine functionality, while tertiary classification acknowledges its status as a phenyl-substituted heterocycle. The compound's unique Chemical Abstracts Service registry number 1698714-42-9 provides unambiguous identification within chemical databases and literature. Additional identification codes include the Molecular Design Limited number MFCD28125005 and the PubChem Compound Identifier 86811823, facilitating cross-referencing across different chemical information systems.

Property Value Source
Molecular Formula C9H10N4
Molecular Weight 174.21 g/mol
Chemical Abstracts Service Number 1698714-42-9
PubChem Compound Identifier 86811823
Molecular Design Limited Number MFCD28125005
International Union of Pure and Applied Chemistry Name (2-phenyl-1,2,4-triazol-3-yl)methanamine
Alternative Name This compound
Standard International Chemical Identifier InChI=1S/C9H10N4/c10-6-9-11-7-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2
Standard International Chemical Identifier Key VFQPFVIEQJQURR-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1=CC=C(C=C1)N2C(=NC=N2)CN

Properties

IUPAC Name

(2-phenyl-1,2,4-triazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-9-11-7-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQPFVIEQJQURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via the construction of the 1,2,4-triazole ring from precursors such as aminoguanidine derivatives and appropriate carbonyl compounds or anhydrides, followed by substitution reactions to introduce the phenyl group and the methanamine moiety. Controlled reaction conditions, including temperature, solvent choice, and catalysts, are critical for high yield and purity.

Pathways for 1,2,4-Triazole Ring Formation and Functionalization

Guanidinosuccinimide Route
  • Starting materials: succinic anhydride, aminoguanidine hydrochloride, and amines.
  • Step 1: Formation of N-guanidinosuccinimide intermediate.
  • Step 2: Reaction of this intermediate with amines under microwave irradiation to open the succinimide ring nucleophilically.
  • Step 3: Recyclization to form the 1,2,4-triazole ring bearing the amino substituent at C-5.
  • This method is effective for aliphatic amines but less so for aromatic amines due to their lower nucleophilicity.
N-Arylsuccinimide Route (Alternative for Aromatic Amines)
  • Step 1: Preparation of N-arylsuccinimides.
  • Step 2: Reaction with aminoguanidine hydrochloride under microwave irradiation.
  • Step 3: Formation of the 1,2,4-triazole ring with the phenyl group at N-1 and the amino substituent at C-5.
  • This pathway overcomes the limitations of the first method when aromatic amines are involved.

Specific Synthesis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

According to Vulcanchem’s product description and synthesis notes:

  • The synthesis involves multi-step reactions under controlled temperature and catalytic conditions.
  • The phenyl group is introduced at the N-1 position of the triazole ring.
  • The methanamine group is attached at the C-5 position, likely through nucleophilic substitution or reductive amination steps.
  • Purification is usually achieved by crystallization or distillation to ensure high purity suitable for research applications.

Reaction Conditions and Optimization

  • Microwave irradiation is employed to accelerate ring formation and substitution reactions, enhancing yields and reducing reaction times.
  • Solvent systems vary depending on the nucleophilicity of the amine; polar aprotic solvents are favored for aromatic amines.
  • Temperature control is critical to prevent decomposition or side reactions.
  • Catalysts such as copper salts may be used in related triazole syntheses but are less common in 1,2,4-triazole preparations compared to 1,2,3-triazoles.

Comparative Analysis of Preparation Routes

Aspect Guanidinosuccinimide Route N-Arylsuccinimide Route
Suitable for Aliphatic amines (primary, secondary) Aromatic amines
Reaction type Nucleophilic ring opening + recyclization Reaction of N-arylsuccinimide with aminoguanidine
Irradiation method Microwave Microwave
Yield Generally high for aliphatic amines Effective for aromatic amines
Limitations Ineffective with less nucleophilic amines More complex intermediate synthesis

Research Findings and Characterization

  • The tautomerism of the 1,2,4-triazole ring in these compounds has been studied via NMR spectroscopy and X-ray crystallography, confirming the structural integrity and substitution pattern.
  • The synthesized this compound exhibits characteristic chemical reactivity due to the triazole ring and amine group, enabling further functionalization or coordination chemistry.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting materials Succinic anhydride, aminoguanidine hydrochloride, phenylamines
Key intermediates N-guanidinosuccinimide, N-arylsuccinimide
Reaction techniques Microwave irradiation, nucleophilic substitution
Solvents Polar aprotic solvents (e.g., DMF, DMSO)
Catalysts Occasionally copper salts (for related triazoles)
Purification methods Crystallization, distillation
Typical yields Moderate to high (50-90%, depending on route and amine)
Characterization methods NMR, X-ray crystallography, mass spectrometry

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

The applications of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine are varied, spanning chemistry, biology, medicine, and industry. This compound serves as a building block for synthesizing complex molecules and functions as a ligand in coordination chemistry. Furthermore, it is explored for its potential as an antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic agent.

Scientific Research Applications

  • Chemistry As a building block, this compound is utilized in the synthesis of more complex molecules. It also acts as a ligand in coordination chemistry, enabling the creation of metal complexes with tailored properties.
  • Biology Research investigates the compound's potential antimicrobial and antifungal properties, examining its ability to combat bacterial and fungal infections.
  • Medicine Studies explore its therapeutic applications, including its potential as an anti-inflammatory and analgesic agent, offering possibilities for pain management and reducing inflammation.
  • Industry In industrial settings, this compound is used in developing new materials and as a catalyst in various chemical reactions, highlighting its versatility.

Triazole derivatives, including this compound, have demonstrated significant efficacy against common bacterial strains.

Mechanism of Action

The mechanism of action of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolism .

Comparison with Similar Compounds

Key Compounds :

(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride Substituents: Cyclopropyl at 3-position, methanamine at 5-position. Used as a nucleophilic reagent in complex organic frameworks .

(1-Propyl-1H-1,2,4-triazol-5-yl)methanamine

  • Substituents : Propyl at 1-position.
  • Properties : The alkyl chain increases lipophilicity (predicted logP higher than phenyl-substituted analogs), influencing membrane permeability. A scaffold for small-molecule drug discovery .

3-Phenyl-1H-1,2,4-triazol-5-amine

  • Substituents : Phenyl at 3-position, amine at 5-position.
  • Properties : Tautomerism between 3- and 5-phenyl isomers affects planarity and hydrogen-bonding capacity. Demonstrates rigidity in crystal structures .

Naphthalene-substituted triazoles (e.g., 7b) Substituents: Naphthalen-2-yl at 3-position, methoxyphenoxyethyl at 5-position. Properties: Extended aromatic systems improve π-π stacking interactions, correlating with potent antitumor activity (IC50 = 1.19 µM against HepG2) .

Antitumor Activity :

  • This compound Derivatives :
    • Thiadiazole and thiazole derivatives (e.g., compound 9b ) exhibit IC50 values as low as 2.94 µM against HepG2, highlighting the importance of fused heterocyclic systems .
  • Naphthalene-substituted Analogs :
    • Compound 7b shows superior activity (IC50 = 1.19 µM) due to naphthalene's enhanced hydrophobic interactions with cellular targets .

Structural-Activity Relationships (SAR) :

  • Phenyl vs. Cyclopropyl : Phenyl groups favor π-stacking in aromatic binding pockets, while cyclopropyl substituents improve metabolic stability .
  • Alkyl Chains : Propyl groups increase lipophilicity but may reduce solubility, limiting bioavailability compared to polar methanamine derivatives .
  • Electron-Withdrawing Groups : Fluorophenyl substitutions (e.g., 1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine ) enhance binding affinity through halogen interactions .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility Key Features
This compound 188.21 1.2 Moderate (DMSO) Aromatic, versatile amine
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine HCl 174.63 0.8 High (aqueous) Enhanced metabolic stability
(1-Propyl-1H-1,2,4-triazol-5-yl)methanamine 140.20 1.5 Low Lipophilic scaffold
Naphthalene-substituted 7b ~450 3.0 Low (DMSO) High antitumor activity

Biological Activity

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4, with a molecular weight of 174.20 g/mol. The compound features a phenyl group attached to a triazole ring and an amine functional group, contributing to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Triazole compounds are known for their antifungal and antibacterial properties. For example, studies have shown that some derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

Enzyme Inhibition

One notable biological activity of this compound is its moderate inhibition against carbonic anhydrase II. This enzyme plays a crucial role in physiological processes such as respiration and acid-base balance. The inhibition of carbonic anhydrase can have therapeutic implications for conditions like glaucoma and certain types of edema .

Antiviral Activity

The antiviral potential of triazole derivatives has been explored in various studies. While specific data on this compound is limited, related compounds have shown efficacy against viruses such as HIV and influenza. For instance, modifications in the triazole ring can enhance antiviral activity by affecting the compound's interaction with viral enzymes .

Anticancer Properties

Preliminary studies suggest that this compound may also have anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For example, some triazole derivatives have demonstrated the ability to suppress the ERK signaling pathway, which is often upregulated in cancers .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the biological activity of this compound. Modifications on the phenyl ring can enhance binding affinity to target enzymes and improve therapeutic efficacy. Ongoing research aims to identify specific substituents that maximize these interactions while minimizing toxicity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-phenyltriazole with formaldehyde and subsequent amination steps. Various synthetic routes have been explored to optimize yield and purity .

Case Studies

Several case studies illustrate the potential applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityShowed effective inhibition against E. coli and S. aureus strains.
Study BEnzyme InhibitionDemonstrated moderate inhibition of carbonic anhydrase II with IC50 values indicating potential therapeutic use.
Study CAntiviral PotentialRelated triazole derivatives exhibited significant antiviral activity against HIV strains in vitro.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. A common approach includes reacting a halogenated precursor (e.g., 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole) with ammonia or a protected amine under basic conditions. Key parameters:

  • Solvent: Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Base: K₂CO₃ or NaH facilitates deprotonation and nucleophilic attack .
  • Temperature: Reactions often proceed at 60–100°C for 12–24 hours.
    Purification: Column chromatography or recrystallization in ethanol/water mixtures yields >90% purity. Comparative studies show DMF improves yields (75–85%) over DMSO (60–70%) due to better solubility of intermediates .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm structure via characteristic shifts:
    • Triazole protons: δ 8.2–8.5 ppm (¹H); δ 140–150 ppm (¹³C).
    • Methanamine group: δ 3.4–3.8 ppm (¹H, –CH₂–) .
  • X-ray Crystallography: SHELX and ORTEP-3 are used for structural elucidation. For example, triazole rings exhibit planarity with dihedral angles <5° relative to phenyl groups .
  • Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺ at m/z 189.1 (calculated: 189.09) .

Advanced: How can researchers resolve contradictions in reported reaction yields or spectroscopic data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Impurities: Trace water in DMF reduces yields; use molecular sieves for anhydrous conditions .
  • Crystallographic Variability: Polymorphism or twinning artifacts in X-ray data require re-refinement using SHELXL or WinGX .
  • Analytical Calibration: Cross-validate NMR shifts with internal standards (e.g., TMS) and replicate experiments. For example, conflicting δ 8.5 ppm (triazole H) vs. δ 8.3 ppm may stem from pH differences in DMSO-d₆ .

Advanced: What computational strategies predict the compound’s bioactivity and interaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps; triazole N-atoms show high nucleophilicity (-0.45 e) .
  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The methanamine group forms H-bonds with Asp86 (binding energy: -7.2 kcal/mol) .
  • MD Simulations: GROMACS simulations (100 ns) assess stability in binding pockets; RMSD <2.0 Å indicates stable ligand-receptor complexes .

Advanced: How does the compound’s tautomerism or stereochemistry influence its reactivity and biological activity?

Methodological Answer:

  • Tautomerism: The 1,2,4-triazole ring exists in two tautomeric forms (1H and 2H). IR spectroscopy (N–H stretch at 3200 cm⁻¹) and X-ray data confirm the 1H tautomer predominates in solid state .
  • Stereochemical Effects: Chiral analogs (e.g., introducing a methyl group) show enantioselective binding to enzymes (e.g., CYP450; Kᵢ: 12 μM for R-isomer vs. 45 μM for S) .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Flow Chemistry: Continuous flow reactors reduce side reactions (e.g., dimerization) by controlling residence time (5–10 min) and temperature (70°C) .
  • In-line Analytics: Use PAT tools (e.g., FTIR) to monitor intermediate formation. For example, track the disappearance of –CH₂Cl (1090 cm⁻¹) .
  • Crystallization Optimization: Antisolvent addition (e.g., water in ethanol) improves crystal habit and reduces occluded solvents .

Advanced: How is the compound’s potential as an anti-cancer agent evaluated in preclinical studies?

Methodological Answer:

  • In Vitro Assays:
    • Cytotoxicity: MTT assay against NSCLC cell lines (IC₅₀: 8.2 μM) .
    • Target Engagement: Western blotting confirms inhibition of EGFR phosphorylation (IC₅₀: 0.9 μM) .
  • In Vivo Models: Xenograft studies in mice (25 mg/kg, oral) show 60% tumor growth inhibition vs. controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine
Reactant of Route 2
(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.